![molecular formula C11H15O2P B579232 [(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene CAS No. 18788-83-5](/img/structure/B579232.png)
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene is an organic compound with the chemical formula C11H15O2P It is a derivative of phosphinic acid, where the hydrogen atom is replaced by a styryl group and an isopropyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene can be synthesized through the esterification of styrylphosphinic acid with isopropanol. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Styrylphosphinic acid+Isopropanol→Styrylphosphinic acid isopropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of styrylphosphinic acid isopropyl ester may involve continuous flow processes to ensure high yield and purity. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of styrylphosphinic acid and isopropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Styrylphosphinic acid and isopropanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted phosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Wirkmechanismus
The mechanism of action of styrylphosphinic acid isopropyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active styrylphosphinic acid, which can then interact with biological molecules. The styryl group may participate in π-π interactions with aromatic residues in proteins, while the phosphinic acid moiety can form hydrogen bonds and coordinate with metal ions.
Vergleich Mit ähnlichen Verbindungen
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene can be compared with other similar compounds, such as:
Styrylphosphonic acid: Similar structure but with a phosphonic acid group instead of a phosphinic acid group.
Phenylphosphinic acid isopropyl ester: Similar ester group but with a phenyl group instead of a styryl group.
Vinylphosphinic acid isopropyl ester: Similar ester group but with a vinyl group instead of a styryl group.
Uniqueness
This compound is unique due to the presence of both the styryl and isopropyl ester groups, which confer distinct chemical properties and reactivity. The styryl group provides additional π-conjugation, enhancing its potential interactions with biological targets and its utility in various applications.
Eigenschaften
CAS-Nummer |
18788-83-5 |
|---|---|
Molekularformel |
C11H15O2P |
Molekulargewicht |
210.213 |
IUPAC-Name |
[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene |
InChI |
InChI=1S/C11H15O2P/c1-10(2)13-14(12)9-8-11-6-4-3-5-7-11/h3-10,14H,1-2H3/b9-8+ |
InChI-Schlüssel |
VYJLMSYDSWCMOO-CMDGGOBGSA-N |
SMILES |
CC(C)O[PH+](C=CC1=CC=CC=C1)[O-] |
Synonyme |
Styrylphosphinic acid isopropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


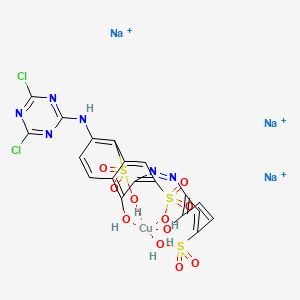
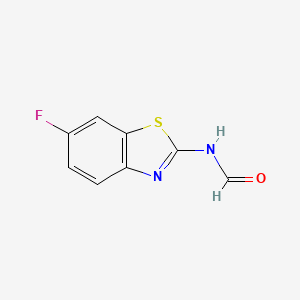
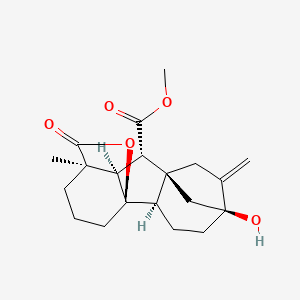
![7-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B579156.png)
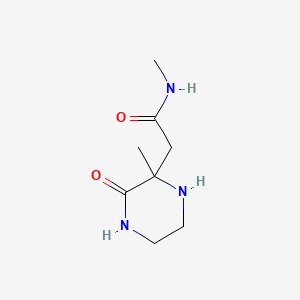
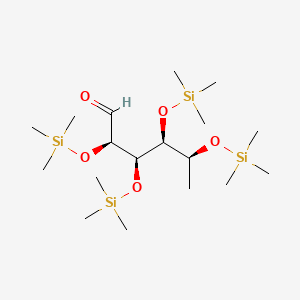

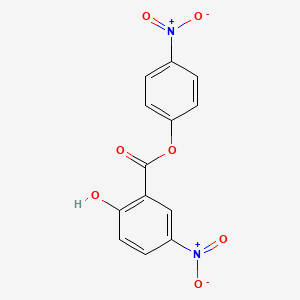
![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid](/img/structure/B579165.png)
![1,2,3,4,6,7,8,11,12,12b-Decahydrobenz[a]anthracene](/img/structure/B579166.png)
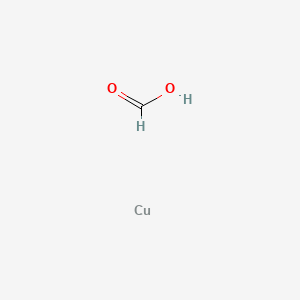
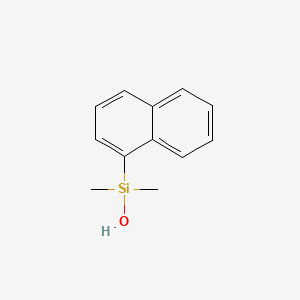
![(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B579172.png)
